2-Bromo-5-ethoxy-4-propoxybenzaldehyde
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Overview
Description
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a brominated benzaldehyde derivative, characterized by the presence of ethoxy and propoxy groups on the benzene ring. This compound is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-propoxybenzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature to avoid over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-4-ethoxy-5-methoxybenzonitrile: Similar in structure but contains a nitrile group instead of an aldehyde.
2-Bromo-5-ethoxybenzaldehyde: Lacks the propoxy group, making it less complex.
4-Bromo-2-ethoxy-5-propoxybenzaldehyde: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and propoxy groups, along with the bromine atom, makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOKBARWRDKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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